![molecular formula C12H13ClN4S B4699855 N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4699855.png)
N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Overview
Description
N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as CBPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor growth. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the proliferation and migration of cancer cells. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to increase the levels of anti-oxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in the cellular defense against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit low toxicity and high solubility in water, making it suitable for in vitro and in vivo studies. However, N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has some limitations, including its limited stability under acidic conditions and its potential to form reactive metabolites.
Future Directions
There are several future directions for the research on N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to exhibit neuroprotective effects and to reduce the production of beta-amyloid, which is a hallmark of Alzheimer's disease. Another potential direction is to investigate its potential as a chemopreventive agent for the treatment of cancer. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis, making it a potential candidate for the prevention and treatment of various types of cancer.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-methylpyrazol-3-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c1-17-7-6-11(16-17)15-12(18)14-8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBWEQJQWNYKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.